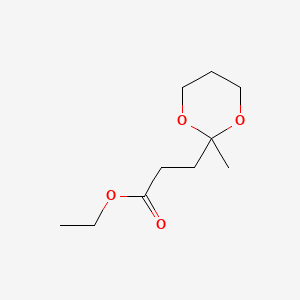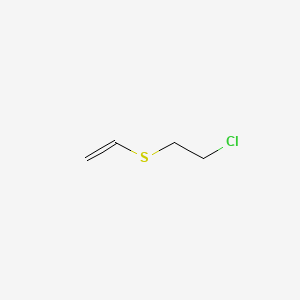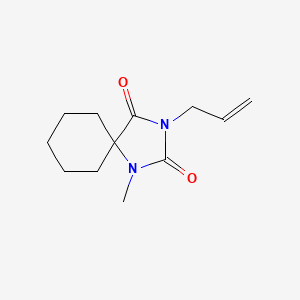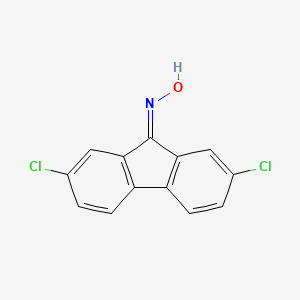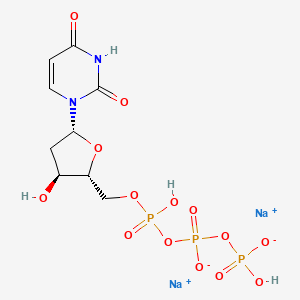
3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea likely involves multiple steps, including the formation of the urea linkage and the incorporation of the piperidine and phenyl groups. Typical synthetic routes might include:
Step 1: Formation of the piperidine ring.
Step 2: Introduction of the phenyl group.
Step 3: Formation of the urea linkage through reaction with isocyanates or carbamates.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydroxy group to a ketone.
Reduction: Reduction of the urea linkage to form amines.
Substitution: Nucleophilic substitution reactions at the phenyl or piperidine rings.
Common Reagents and Conditions
- **Reducing
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Propiedades
Número CAS |
70166-88-0 |
|---|---|
Fórmula molecular |
C22H27N3O3 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-[(2,6-dimethylphenyl)carbamoyl]-2-(4-hydroxy-4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C22H27N3O3/c1-16-7-6-8-17(2)20(16)24-21(27)23-19(26)15-25-13-11-22(28,12-14-25)18-9-4-3-5-10-18/h3-10,28H,11-15H2,1-2H3,(H2,23,24,26,27) |
Clave InChI |
FPUULYOEOBQOOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NC(=O)CN2CCC(CC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


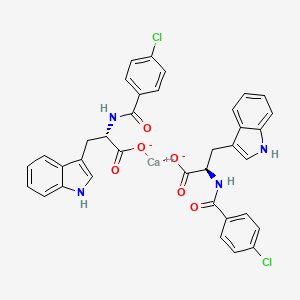
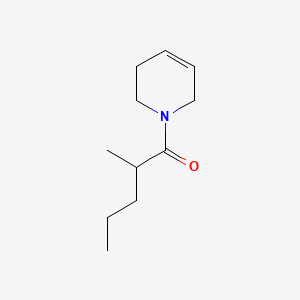
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)

